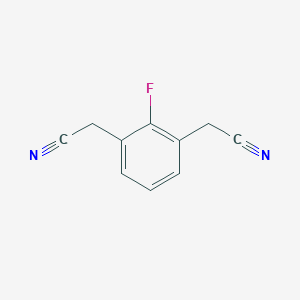

2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis techniques for compounds related to "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" often involve the manipulation of carbon-fluorine bonds. A notable method involves the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes (Kunugi et al., 1993). Another method includes the electrosynthesis of poly(paraphenylene) from p-fluoroanisole in acetonitrile, resulting in oligomers and polymers through the coupling reactions of cation radicals intermediates (Bergaoui et al., 2006).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, including derivatives similar to "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile," can be intricately analyzed through various spectroscopic techniques. Studies such as those by Hashimoto et al. (2018) on fluorinated cycloparaphenylenes reveal insights into the effects of fluorine atoms on molecular structures, determined by single-crystal X-ray analysis and supported by photo- and electrochemical analyses (Hashimoto et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" and related compounds exhibit unique behaviors in various conditions. For instance, the electrosynthesis process of p-fluoroanisole leads to the formation of photoluminescent polymers, highlighting the significant chemical reactions these molecules undergo (Bergaoui et al., 2006).

Physical Properties Analysis

The physical properties of compounds related to "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" have been a subject of study, particularly in the context of their stability, solubility, and photoluminescence. The research by Bergaoui et al. (2006) provides a comprehensive analysis of the electropolymerization process and the resulting polymers' physical properties, including their photoluminescent characteristics (Bergaoui et al., 2006).

Chemical Properties Analysis

The chemical properties of "2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile" derivatives, such as their reactivity and potential for forming various compounds through reactions like electrosynthesis, are critical. Studies highlight the versatility of these molecules in synthesizing polymers and their applications in creating materials with desired chemical properties (Bergaoui et al., 2006).

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Applications

Polymers derived from 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile exhibit remarkable thermal stability, solubility in common organic solvents, and are useful in creating light-emitting devices due to their favorable electronic properties (Taranekar et al., 2006). Such polymers have been synthesized using Knoevenagel condensation polymerization reactions, leading to a variety of absorption and emission maxima, showcasing their potential in electroluminescence and lifetime properties.

Optoelectronics and Light-Emitting Devices

The modification of phenylene derivatives to create alternating polyfluorene copolymers demonstrates their application in light-emitting diodes (LEDs). The structural and electronic adjustments in the backbone of these polymers allow for a wide range of electroluminescent properties, making them suitable for use in high-performance LEDs (Taranekar et al., 2006).

Analytical Chemistry and Sensor Development

Compounds related to 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile have been explored for the detection of cyanide ions. A benzothiazole appended derivative was synthesized and demonstrated high selectivity and sensitivity towards CN− ions, showing potential for environmental monitoring and safety applications (Jothi et al., 2022).

Charge Transport and Electronic Properties

The introduction of fluoro substituents in phenylene-based compounds significantly affects their charge transport properties, as demonstrated in the synthesis and characterization of naphthalene diimide derivatives. These modifications can lead to materials that exhibit n-channel or ambipolar transistor behavior, highlighting the importance of molecular design in electronic applications (Zhang et al., 2014).

Advanced Materials Development

Research into poly(arylene ether)s containing pendant sulfonic acid groups for proton exchange membranes in fuel cells showcases the versatility of fluoroaromatic compounds in creating materials with high ion exchange capacities and proton conductivities. These materials compare favorably to existing standards like Nafion, demonstrating their potential in energy technologies (Kim et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[3-(cyanomethyl)-2-fluorophenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-8(4-6-12)2-1-3-9(10)5-7-13/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBROZINNOMDLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CC#N)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371085 |

Source

|

| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175136-84-2 |

Source

|

| Record name | 2,2'-(2-Fluoro-1,3-phenylene)diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)

![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)

![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)

![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)